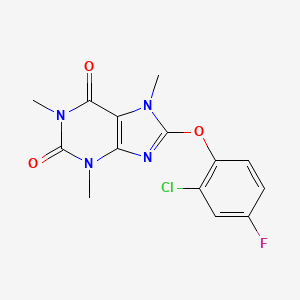

8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of purine derivatives often involves the modification of the purine core structure with various substituents to achieve desired biological activities. For instance, the synthesis of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been reported, showcasing the versatility of purine modifications (Zagórska et al., 2016). These modifications are designed to enhance the compound's affinity for certain biological targets.

Molecular Structure Analysis

Quantitative investigations into the molecular structure of purine derivatives, such as 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveal anisotropic distributions of interaction energies, indicating potential applications in new material design (Shukla et al., 2020). Understanding these molecular interactions is key to predicting and enhancing the efficacy of these compounds.

Chemical Reactions and Properties

The reactivity of purine derivatives can be influenced by various functional groups attached to the purine core. For example, the introduction of fluoro and chloro substituents can significantly affect a compound's biological activity and interaction with enzymes or receptors. Such modifications can lead to potent inhibitory activities against specific enzymes or enhanced receptor affinity, as demonstrated in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors (Mo et al., 2015).

Physical Properties Analysis

The physical properties of purine derivatives, including solubility, melting point, and crystalline structure, are crucial for their formulation and application. These properties are directly influenced by the molecular structure and substituents on the purine core. The study of these properties aids in the optimization of the compounds for better biological activity and drug-likeness.

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are essential for the functionalization of purine derivatives. These properties are exploited in the synthesis and development of new compounds with targeted biological activities. For instance, the introduction of specific substituents can lead to selective inhibition of mycobacterial growth, highlighting the importance of chemical modifications in achieving desired biological outcomes (Braendvang & Gundersen, 2007).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

8-(2-chloro-4-fluorophenoxy)-1,3,7-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClFN4O3/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)23-9-5-4-7(16)6-8(9)15/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFKZKAIXFFTSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1OC3=C(C=C(C=C3)F)Cl)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClFN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5596770.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5596771.png)

![5-cyclobutyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5596776.png)

![2-[(4-methylphenyl)sulfonyl]-3-oxo-N,3-diphenylpropanamide](/img/structure/B5596786.png)

![1-{3-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5596791.png)

![1-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B5596802.png)

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5596854.png)